4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine
Brand Name: Vulcanchem
CAS No.: 1398511-49-3
VCID: VC20346497
InChI: InChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-10-4-2-3-9-6(8)5(4)13-7/h2-3H,1H3
SMILES:
Molecular Formula: C7H5ClN2O2S2
Molecular Weight: 248.7 g/mol

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

CAS No.: 1398511-49-3

Cat. No.: VC20346497

Molecular Formula: C7H5ClN2O2S2

Molecular Weight: 248.7 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine - 1398511-49-3

Specification

CAS No. 1398511-49-3
Molecular Formula C7H5ClN2O2S2
Molecular Weight 248.7 g/mol
IUPAC Name 4-chloro-2-methylsulfonyl-[1,3]thiazolo[5,4-c]pyridine
Standard InChI InChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-10-4-2-3-9-6(8)5(4)13-7/h2-3H,1H3
Standard InChI Key FCZFVASONFAXIS-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the thiazolo[5,4-c]pyridine family, characterized by a bicyclic system where a thiazole ring (positions 1–3) is fused to a pyridine ring (positions 4–6). Key substituents include:

  • Chlorine at position 4

  • Methylsulfonyl (SO2CH3-\text{SO}_2\text{CH}_3) at position 2

The IUPAC name is 4-chloro-2-methylsulfonyl- thiazolo[5,4-c]pyridine, and its SMILES representation is CS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Cl.

Table 1: Key Identifiers

PropertyValueSource
CAS No.1398511-49-3
Molecular FormulaC7H5ClN2O2S2\text{C}_7\text{H}_5\text{ClN}_2\text{O}_2\text{S}_2
Molecular Weight248.7 g/mol
InChIKeyFCZFVASONFAXIS-UHFFFAOYSA-N

Spectral and Physicochemical Properties

While experimental data on melting point, solubility, and stability remain limited, its structural analogs provide insights:

  • Thiazolo[5,4-c]pyridines typically exhibit moderate water solubility due to polar sulfonyl groups .

  • The electron-withdrawing sulfonyl group enhances stability against nucleophilic attack.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step functionalization of the thiazolo[5,4-c]pyridine core. A representative route includes:

Step 1: Formation of Thiazolo[5,4-c]pyridine Core

Reacting 4-chloropyridine-3-thiol with methyl chlorocarbonyl yields the thiazole ring via cyclization .

Step 2: Sulfonylation

The methylthio intermediate (C7H5ClN2S2\text{C}_7\text{H}_5\text{ClN}_2\text{S}_2) is oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the sulfonyl group.

Table 2: Reaction Conditions

StepReagentsTemperatureYield
1Methyl chlorocarbonyl80°C68%
2mCPBA in DCM25°C85%

Purification and Characterization

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

  • Mass Spectrometry: ESI-MS shows a predominant ion at m/z 249.1 [M+H]+^+.

CompoundTYK2 (nM)JAK2 (nM)Selectivity Ratio
4-Chloro-2-(methylsulfonyl)...12 ± 1.5450 ± 3237.5
Parent (methylthio analog)85 ± 6.2620 ± 457.3

Therapeutic Applications

  • Autoimmune Diseases: TYK2 inhibition modulates interleukin-12/23 signaling, relevant in psoriasis and inflammatory bowel disease .

  • Oncology: Kinase inhibitors with sulfonyl groups show anti-angiogenic effects in preclinical models .

Future Directions

Research Gaps

  • ADME Studies: Pharmacokinetic profiling to assess oral bioavailability.

  • Target Validation: Screening against kinase panels to confirm selectivity.

Industrial Applications

  • Intermediate Synthesis: Utility in preparing second-generation kinase inhibitors .

  • Chemical Probes: Tool compound for studying TYK2 signaling pathways.

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